![molecular formula C19H15ClFN3O2 B3013176 2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide CAS No. 1428365-65-4](/img/structure/B3013176.png)
2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Acetamide derivatives have been studied extensively due to their diverse pharmacological properties, including their roles as thrombin inhibitors and kappa-opioid agonists . The presence of chloro and fluoro substituents on the phenyl ring, as well as the acetamide moiety, suggests that this compound could interact with biological targets through multiple non-covalent interactions.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the acylation of amines or the reaction of aniline derivatives with acylating agents such as acyl chlorides. For example, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved through the reaction of the corresponding aniline with POCl3 in acetate . Similarly, the target compound could be synthesized by acylating the appropriate aniline derivative with a chloro-fluorophenyl acetate.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For instance, the crystal structures of related acetamides have been determined, revealing the importance of hydrogen bonding and halogen interactions in the solid state . These structural analyses are crucial for understanding the conformational preferences of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive functional groups such as halogens can facilitate further chemical modifications. For example, halogenated acetamides could undergo nucleophilic substitution reactions, allowing for the introduction of additional pharmacophores or the formation of bioconjugates.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and polarity, are influenced by their molecular structure. The introduction of halogen atoms and other substituents can significantly alter these properties. Studies on related compounds have used methods like dipole moment measurements and quantum chemical calculations to investigate conformations and polarity . These properties are essential for the pharmacokinetics and bioavailability of the compounds.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds demonstrated significant anti-inflammatory activity, which could be relevant for medical research and drug development (Sunder & Maleraju, 2013).
Metabolic Pathways in Herbicides : Research by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in liver microsomes. Understanding these metabolic pathways can provide insights into the environmental impact and safety of these compounds (Coleman et al., 2000).
Thrombin Inhibitors : A study by Lee et al. (2007) identified 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. This is significant for medical research, particularly in the development of treatments for blood clotting disorders (Lee et al., 2007).
Bioactive Benzothiazolinone Acetamide Analogs : Mary et al. (2020) synthesized and studied various benzothiazolinone acetamide analogs, including compounds with structures related to 2-(2-Chloro-6-fluorophenyl)acetamides. These compounds were evaluated for their potential use in dye-sensitized solar cells and as ligands in cyclooxygenase 1 (COX1) (Mary et al., 2020).
Antimicrobial Agents : Parikh and Joshi (2014) investigated derivatives of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides for their antimicrobial properties. The study highlights the potential of such compounds in combating microbial infections (Parikh & Joshi, 2014).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-24-19(26)10-9-17(23-24)12-5-2-3-8-16(12)22-18(25)11-13-14(20)6-4-7-15(13)21/h2-10H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYVKFYMVIEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

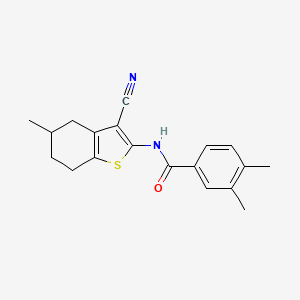


![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
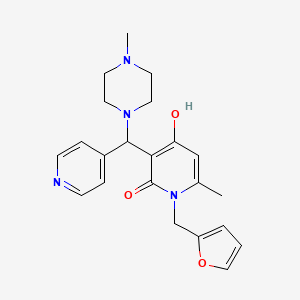
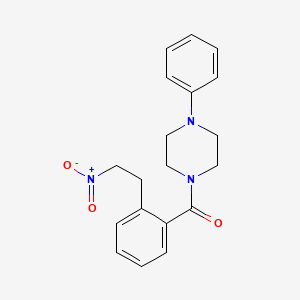
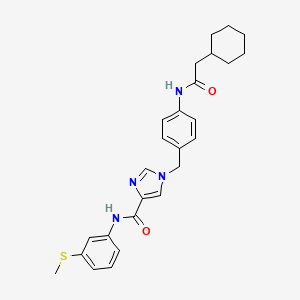
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
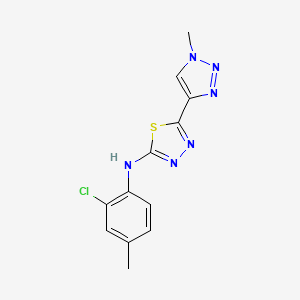
![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)
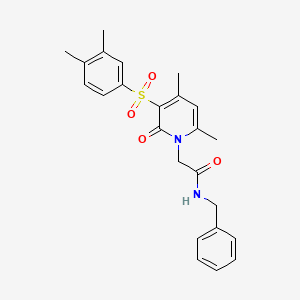
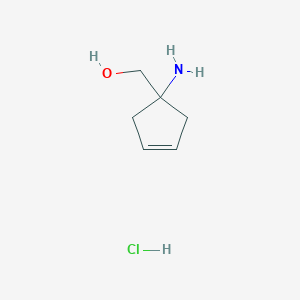
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)